Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate

Catalog No.
S15754237
CAS No.
M.F
C32H52O6
M. Wt
532.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol...

Product Name

Alisol-A 24-acetate;Alisol A 24-monoacetate;Alisol A monoacetate

IUPAC Name

[2,4-dihydroxy-6-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

InChI

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

WXHUQVMHWUQNTG-KUHAPQQGSA-N

Canonical SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Isomeric SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O

Alisol A 24-acetate, also known as Alisol A monoacetate, is a triterpenoid compound primarily isolated from the rhizomes of Alisma orientale, a plant widely recognized in Traditional Chinese Medicine for its therapeutic properties. This compound belongs to the protostane-type tetracyclic triterpenes and exhibits a diverse range of biological activities, including anti-inflammatory, hypolipidemic, and neuroprotective effects. Its structural formula is characterized by a complex arrangement of carbon and oxygen atoms, contributing to its unique pharmacological properties.

  • Deacetylation: In methanol, Alisol A 24-acetate can be deacetylated to yield Alisol A, which is another biologically active compound.
  • Interconversion: It can interconvert with Alisol A 23-acetate under certain solvent conditions, indicating a degree of chemical flexibility.
  • Lipolysis Stimulation: The compound stimulates lipolysis in adipocytes by activating protein kinase A-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase-mediated downregulation of perilipin A .

Alisol A 24-acetate exhibits various biological activities:

  • Neuroprotective Effects: It has demonstrated protective effects against cerebral ischemia-reperfusion injury by inhibiting inflammation and apoptosis through the regulation of the phosphoinositide 3-kinase/protein kinase B signaling pathway .
  • Hypolipidemic Activity: The compound promotes lipolysis in adipocytes, making it a potential candidate for treating obesity and related metabolic disorders .
  • Anti-inflammatory Properties: Alisol A 24-acetate reduces levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby alleviating inflammation in various models .

The synthesis of Alisol A 24-acetate primarily involves extraction from the dried rhizomes of Alisma orientale. The general procedure includes:

  • Extraction: The rhizomes are extracted using solvents like methanol.
  • Purification: The extract is purified through chromatographic techniques to isolate Alisol A 24-acetate from other components present in the rhizome.

Alisol A 24-acetate has several potential applications in medicine:

  • Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD): Research indicates that it can prevent hepatic steatosis by regulating lipid metabolism and reducing inflammation in liver cells .
  • Neuroprotective Agent: Due to its ability to inhibit neuroinflammation and apoptosis, it shows promise as a treatment for neurodegenerative diseases and stroke recovery .
  • Metabolic Disorders: Its hypolipidemic properties make it a candidate for managing conditions related to obesity and metabolic syndrome .

Studies on Alisol A 24-acetate have revealed its interaction with various biochemical pathways:

  • It has been shown to modulate the expression of key proteins involved in lipid metabolism, such as adiponectin and peroxisome proliferator-activated receptor-gamma .
  • In neuroprotection studies, it was found to significantly alter inflammatory responses and neuronal apoptosis markers in animal models of cerebral ischemia .

Several compounds share structural or functional similarities with Alisol A 24-acetate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Biological ActivityUnique Features
Alisol ATriterpenoidAnti-inflammatoryDirectly derived from deacetylation of Alisol A 24-acetate
Betulinic AcidTriterpenoidAnti-cancer, anti-inflammatoryExhibits potent anti-tumor effects
Oleanolic AcidTriterpenoidHepatoprotectiveKnown for liver protection and cholesterol-lowering effects
Ursolic AcidTriterpenoidAnti-inflammatory, anti-cancerExhibits muscle-building properties

Alisol A 24-acetate is unique due to its specific action on lipid metabolism and neuroprotection, which distinguishes it from other triterpenoids that may focus more on anti-cancer or hepatoprotective effects.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

532.37638937 g/mol

Monoisotopic Mass

532.37638937 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-15

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